N-(4-Cyclopropylbenzyl)cyclopropanamine

Description

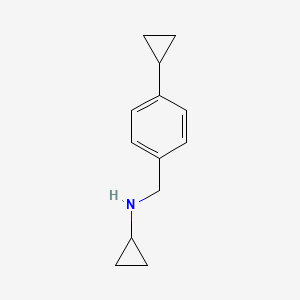

N-(4-Cyclopropylbenzyl)cyclopropanamine is a secondary amine featuring a benzyl group substituted with a cyclopropyl moiety at the para-position and a cyclopropanamine group attached via the nitrogen atom.

Properties

Molecular Formula |

C13H17N |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

N-[(4-cyclopropylphenyl)methyl]cyclopropanamine |

InChI |

InChI=1S/C13H17N/c1-3-11(12-5-6-12)4-2-10(1)9-14-13-7-8-13/h1-4,12-14H,5-9H2 |

InChI Key |

FWCXZUDWDMJMCU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)CNC3CC3 |

Origin of Product |

United States |

Preparation Methods

Mechanism

This route involves:

- Grignard Reagent Formation : Synthesis of 4-cyclopropylbenzyl magnesium chloride from 4-cyclopropylbenzyl chloride.

- Ketone Formation : Reaction with cyclopropanecarboxylic acid dimethylamide to yield 4-cyclopropylbenzylcyclopropanone.

- Reductive Amination : Conversion of the ketone to the amine using sodium cyanoborohydride (NaBH₃CN) and ammonium chloride.

Key Steps

Challenges

- Radical Byproducts : Competing radical pathways may form dibenzyl derivatives or toluene.

- Strain Sensitivity : Cyclopropane rings may undergo ring-opening under harsh conditions.

Hydrogenation of Schiff Bases

Mechanism

- Schiff Base Formation : Condensation of 4-cyclopropylbenzaldehyde with cyclopropanamine.

- Catalytic Hydrogenation : Reduction of the imine bond using platinum or palladium catalysts.

Key Steps

| Step | Reagents/Conditions | Purpose | Yield | References |

|---|---|---|---|---|

| 1 | 4-Cyclopropylbenzaldehyde, cyclopropanamine, EtOH | Schiff base synthesis | 90–95% | |

| 2 | H₂ (1 atm), Pd/C, RT | Hydrogenation | 80–85% |

Advantages

- High Selectivity : Minimal byproducts due to catalytic hydrogenation.

- Scalability : Simplified purification compared to Grignard methods.

Nucleophilic Substitution

Mechanism

- Benzyl Chloride Synthesis : Preparation of 4-cyclopropylbenzyl chloride via chlorination of 4-cyclopropylbenzyl alcohol.

- Amination : Displacement reaction with cyclopropanamine under basic conditions.

Key Steps

| Step | Reagents/Conditions | Purpose | Yield | References |

|---|---|---|---|---|

| 1 | 4-Cyclopropylbenzyl alcohol, SOCl₂, DCM | Chloride formation | 70–75% | |

| 2 | Cyclopropanamine, K₂CO₃, DMF, 80°C | Nucleophilic substitution | 50–60% |

Limitations

- Low Reactivity : Poor leaving group (Cl⁻) in benzyl position reduces efficiency.

- Side Reactions : Possible elimination products under basic conditions.

Intermediates and Byproducts

Critical Intermediates

Common Byproducts

Optimized Conditions

Grignard Method

Hydrogenation Method

- Catalyst : Pd/C (10% loading) for higher activity than PtO₂.

- Pressure : 1–3 atm H₂ to balance reaction rate and safety.

Comparative Analysis

| Parameter | Grignard Method | Hydrogenation Method | Nucleophilic Substitution |

|---|---|---|---|

| Yield | 60–70% | 80–85% | 50–60% |

| Cost | Moderate (Mg, THF) | High (H₂ gas, catalyst) | Low (SOCl₂, K₂CO₃) |

| Scalability | Moderate (batch process) | High (continuous hydrogenation) | Low (small-scale only) |

| Purity | Requires chromatography | Crude product >90% | Requires distillation |

Chemical Reactions Analysis

Types of Reactions: N-(4-Cyclopropylbenzyl)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Amine derivatives.

Substitution: Alkylated or alkoxylated derivatives.

Scientific Research Applications

N-(4-Cyclopropylbenzyl)cyclopropanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-Cyclopropylbenzyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Key analogs differ in the substituents on the benzyl ring, which alter electronic and steric properties:

Key Observations :

- Electron-donating groups (e.g., methyl, methoxy) enhance the basicity of the amine and may improve solubility in polar solvents.

- Steric effects : The cyclopropyl group in the target compound introduces significant bulk, which may hinder reactions requiring planar transition states but improve metabolic stability in biological systems.

Key Observations :

Physical and Chemical Properties

Key Observations :

- Methoxy and nitro substituents significantly alter polarity and solubility profiles.

- Spectroscopic data (e.g., GC-FID, ESI-MS) are critical for differentiating structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.